6-Bromo-3-(difluoromethyl)-1,2-benzoxazole
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Overview
Description
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is a heterocyclic compound that contains bromine, fluorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-bromo-3-(difluoromethyl)phenol with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoxazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated benzoxazoles.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. The compound’s effects are mediated through modulation of signaling pathways and inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(trifluoromethyl)-1,2-benzoxazole
- 6-Chloro-3-(difluoromethyl)-1,2-benzoxazole
- 6-Bromo-3-(methyl)-1,2-benzoxazole
Uniqueness
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Biological Activity
6-Bromo-3-(difluoromethyl)-1,2-benzoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. The benzoxazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H5BrF2N2O. The presence of bromine and difluoromethyl groups enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazole derivatives, showing that compounds with similar structures to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 10 µg/mL |
Other Benzoxazole Derivative | Escherichia coli | 15 µg/mL |
Other Benzoxazole Derivative | Candida albicans | 7.8 µg/mL |
Anticancer Activity
Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. A significant finding is that compounds structurally related to this compound show cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
Other Benzoxazole Derivative | A549 | 15.0 |
Other Benzoxazole Derivative | HepG2 | 10.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound may influence receptor activity related to inflammation and immune response.
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives and tested their biological activities. Among these derivatives, this compound exhibited promising results in inhibiting bacterial growth and reducing tumor cell viability.
Study Findings
- In vitro Tests : The compound showed a dose-dependent inhibition of bacterial growth.
- Animal Models : Preliminary studies in murine models indicated reduced tumor size when treated with the compound compared to controls.
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)13-12-7(5)8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGCZOEUWKJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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